MFCD18315755
Description
While direct data on MFCD18315755 is unavailable in the provided sources, its analogs suggest it may feature halogen substituents (e.g., chlorine or fluorine) and aromatic nitrogen rings, contributing to applications in pharmaceuticals or agrochemicals. Such compounds often exhibit moderate solubility in organic solvents and variable bioavailability, depending on functional groups and molecular weight .
Properties
IUPAC Name |
methyl 5-(4-chloro-3-hydroxyphenyl)-2-fluorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO3/c1-19-14(18)10-6-8(3-5-12(10)16)9-2-4-11(15)13(17)7-9/h2-7,17H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RERMBBWJMMERHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CC(=C(C=C2)Cl)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80686129 | |
| Record name | Methyl 4'-chloro-4-fluoro-3'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261921-62-3 | |
| Record name | Methyl 4'-chloro-4-fluoro-3'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD18315755 typically involves a series of chemical reactions that require precise conditions. One common method includes a diastereomerically selective cyclization reaction, which does not necessitate a separate epimerization step . This method ensures the production of high-purity this compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using advanced techniques to ensure consistency and efficiency. The process often involves the use of specialized equipment to maintain the required reaction conditions and to handle the intermediates and final product safely.
Chemical Reactions Analysis
Types of Reactions
MFCD18315755 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: These reactions may involve halogens, acids, or bases as reagents.
Major Products
The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
MFCD18315755 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Researchers are exploring its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: This compound is used in the production of various industrial products, including pharmaceuticals and specialty chemicals .
Mechanism of Action
Conclusion
This compound is a compound of significant interest due to its unique properties and wide range of applications. From its synthesis and chemical reactions to its scientific research applications and mechanism of action, this compound continues to be a focal point of study in various fields. Its comparison with similar compounds highlights its distinctiveness and potential for future developments.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on structurally and functionally related compounds to MFCD18315755, based on data from the provided evidence:
Table 1: Structural and Functional Comparison
Structural Similarities and Differences
- Pyrrolo-Triazine Derivatives (CAS 918538-05-3) : Shares a triazine core with this compound but differs in substituent placement (e.g., 2,4-dichloro vs. 4-chloro-5-isopropyl groups). The chlorine atoms enhance electrophilicity, favoring nucleophilic aromatic substitution (SNAr) reactions, while the isopropyl group in CAS 918538-05-3 sterically hinders reactivity .
- Trifluoromethyl Ketones (CAS 1533-03-5) : Functionally similar due to electron-withdrawing groups (e.g., -CF₃), which stabilize intermediates in synthesis. However, the ketone moiety in CAS 1533-03-5 reduces solubility compared to nitrogen-rich this compound .
- Brominated Aromatics (CAS 1761-61-1) : Bromine substituents increase molecular weight and hydrophobicity, contrasting with this compound’s chlorine-based polarity. Both are used in cross-coupling reactions but differ in reaction kinetics .
Functional Performance
- Synthetic Accessibility: this compound’s analogs (e.g., CAS 918538-05-3) achieve >90% yield under optimized DMF/KI conditions, whereas trifluoromethyl analogs (CAS 1533-03-5) require harsh reagents like sulfonyl hydrazine, lowering atom economy .
- Biological Activity : Chlorinated triazines (e.g., CAS 918538-05-3) show higher Log S values (-2.47) than brominated aromatics (CAS 1761-61-1, Log S = -2.63), suggesting better membrane permeability for drug design .
Research Findings and Limitations
- Key Insight : Chlorine and nitrogen in this compound’s analogs enhance reactivity but require careful handling due to toxicity.
- Limitation : Direct data on this compound’s crystallinity or spectroscopic profiles (e.g., NMR, IR) is absent in the evidence, necessitating further experimental validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
